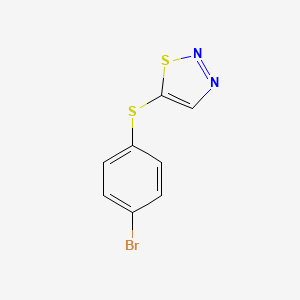

4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

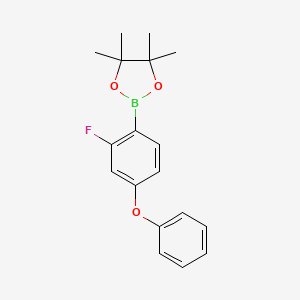

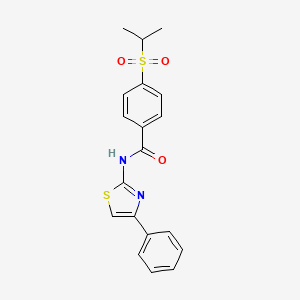

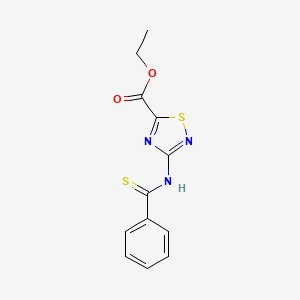

4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfide is a chemical compound with the molecular formula C8H5BrN2S2 . It is a part of the 1,3,4-thiadiazole class of compounds, which are known for their broad range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound consists of a bromophenyl group attached to a 1,2,3-thiadiazol-5-yl sulfide group . The exact structure can be represented by the SMILES stringBrC1=CC=C(C=C1)SC2=CN=NS2 .

科学的研究の応用

Synthesis and Derivatization

A continuous flow process has been developed for the efficient synthesis and derivatization of 1,2,4-thiadiazole heterocycles, including bromophenyl variants. This method emphasizes the safe handling of hazardous reagents and enables the preparation of gram quantities of 5-chloro-3-phenyl-1,2,4-thiadiazoles for further structural diversification, showcasing a valuable entry towards enhancing this heterocyclic scaffold's utility in various applications (Baumann & Baxendale, 2017).

Antimicrobial and Antifungal Applications

Research into the antimicrobial and antifungal efficacy of thiadiazole derivatives has yielded promising results. Novel synthesis approaches have led to 1,2,4-triazolylmercaptoacetylthiosemicarbazide and 1,2,4-triazolylmercaptomethyl-1,3,4-thiadiazole analogs showing significant activity against various microbial strains, indicating the potential of such compounds in developing new antimicrobial agents (Terzioğlu Klip et al., 2010).

Corrosion Inhibition

The inhibitive properties of thiadiazole derivatives on mild steel corrosion in acidic environments have been investigated, demonstrating their effectiveness as corrosion inhibitors. This application is crucial in industrial settings where metal preservation is vital. The efficiency of these compounds as inhibitors is attributed to their ability to form a protective layer on the metal surface, showcasing their importance in materials science and engineering (Lebrini et al., 2007).

作用機序

Target of Action

The primary targets of 4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfide are currently unknown. This compound is a unique chemical provided to early discovery researchers

Mode of Action

It’s known that the presence of 4,5-disubstituted-4h-1,2,4-triazole-3-thiol moiety in chemical compounds is associated with numerous biological properties . The compound’s interaction with its targets and any resulting changes are subjects of ongoing research.

Result of Action

As a unique chemical provided to early discovery researchers , its effects at the molecular and cellular level are subjects of ongoing investigation.

特性

IUPAC Name |

5-(4-bromophenyl)sulfanylthiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2S2/c9-6-1-3-7(4-2-6)12-8-5-10-11-13-8/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFTVWJQPYZVLHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC2=CN=NS2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2994763.png)

![6-Phenyl-2-({1-[2-(thiophen-3-yl)acetyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2994772.png)

![(E)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2994777.png)

![3-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2,2-dimethylpropanamide](/img/structure/B2994780.png)

![3-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2994782.png)

![1-(4-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)ethanone](/img/structure/B2994784.png)